

Application Notes and Protocols for N3-PEG8-CH₂COOH Bioconjugation

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Compound of Interest

Compound Name: N3-PEG8-CH₂COOH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG8-CH₂COOH is a heterobifunctional linker that serves as a versatile tool in bioconjugation, drug delivery, and diagnostics.^{[1][2]} This molecule features two distinct reactive termini separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The PEG chain enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated molecules.^{[2][3]}

The two functional groups are:

- Azide (-N₃): A bioorthogonal handle that specifically reacts with alkyne- or cycloalkyne-functionalized molecules via "click chemistry".^{[3][4][5]} This allows for highly efficient and specific ligations under mild conditions.
- Carboxylic Acid (-COOH): Enables covalent linkage to primary amine groups (-NH₂), which are abundant in biomolecules like proteins and peptides, through the formation of a stable amide bond.^{[2][6]}

This dual functionality allows for a modular and strategic approach to constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.^{[1][2]}

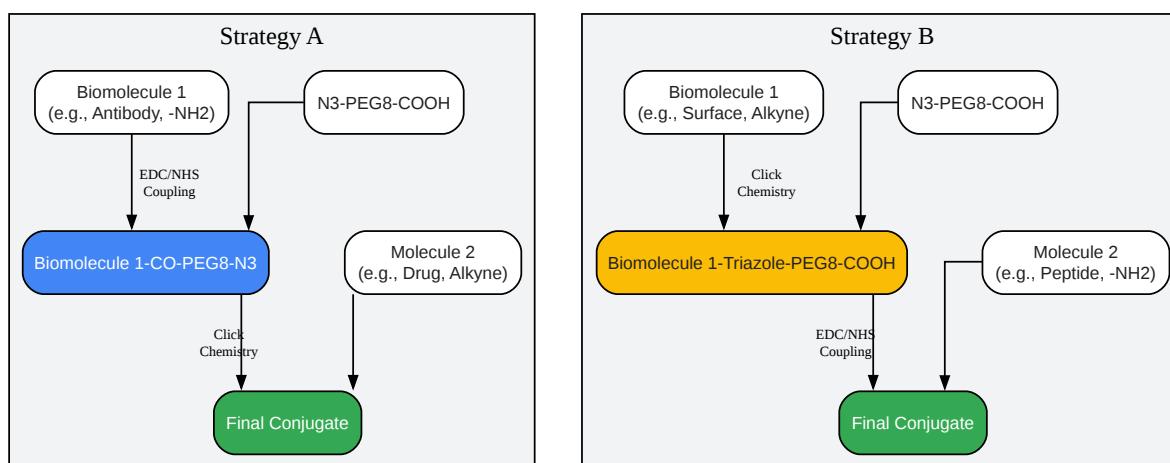
Chemical Properties and Handling

N3-PEG8-CH2COOH is a well-defined molecule with consistent performance in conjugation reactions.

Property	Value	Reference
Chemical Formula	C18H35N3O10	[1]
Molecular Weight	453.48 g/mol	[1][7]
CAS Number	1343472-07-0	[1][7]
Appearance	White or Off-White Solid	[7]
Purity	>95%	[7][8]
Storage	Store at -20°C, protected from light.	[6][7]

Core Bioconjugation Strategies

The heterobifunctional nature of **N3-PEG8-CH2COOH** permits a two-step sequential conjugation strategy. A biomolecule or surface can be modified using one end of the linker, followed by purification and subsequent conjugation of a second molecule to the other end. This provides precise control over the final conjugate structure.

[Click to download full resolution via product page](#)**Figure 1.** Sequential bioconjugation workflows using **N3-PEG8-CH₂COOH**.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the carboxyl group of the linker to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a target molecule (e.g., protein lysine residues) to form a stable amide bond.

Principle

The reaction proceeds in two steps: (1) The carboxyl group is activated by a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. (2) This intermediate can react directly with amines or, for improved efficiency and stability in aqueous solutions, it is converted to a semi-stable NHS ester using N-hydroxysuccinimide (NHS). The NHS ester then efficiently reacts with primary amines.

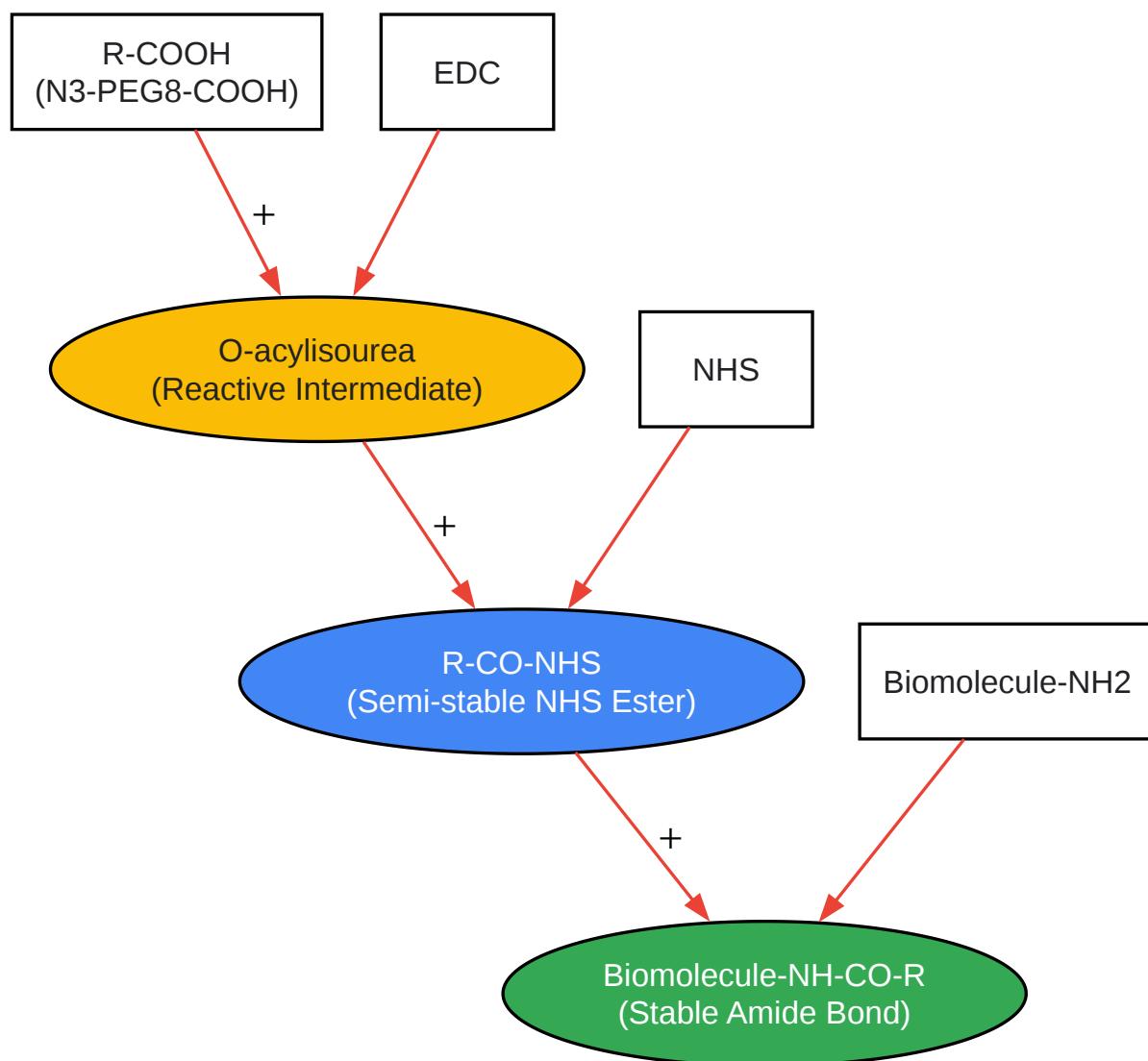
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Figure 2. Reaction pathway for EDC/NHS-mediated amine conjugation.

Experimental Protocol

- Reagent Preparation:
 - Equilibrate **N3-PEG8-CH2COOH** and all other reagents to room temperature.
 - Prepare a 100 mM stock solution of **N3-PEG8-CH2COOH** in anhydrous DMSO.
 - Prepare fresh 100 mM stock solutions of EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) or anhydrous DMSO.
 - Prepare the amine-containing biomolecule in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
- Activation of **N3-PEG8-CH2COOH**:
 - In a microcentrifuge tube, combine the **N3-PEG8-CH2COOH** stock solution with EDC and NHS stock solutions.
 - Incubate the activation mixture at room temperature for 15-30 minutes.
- Conjugation to Biomolecule:
 - Add the activated NHS-ester of the linker to the biomolecule solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
 - Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
 - Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted linker and byproducts.

Quantitative Data Summary

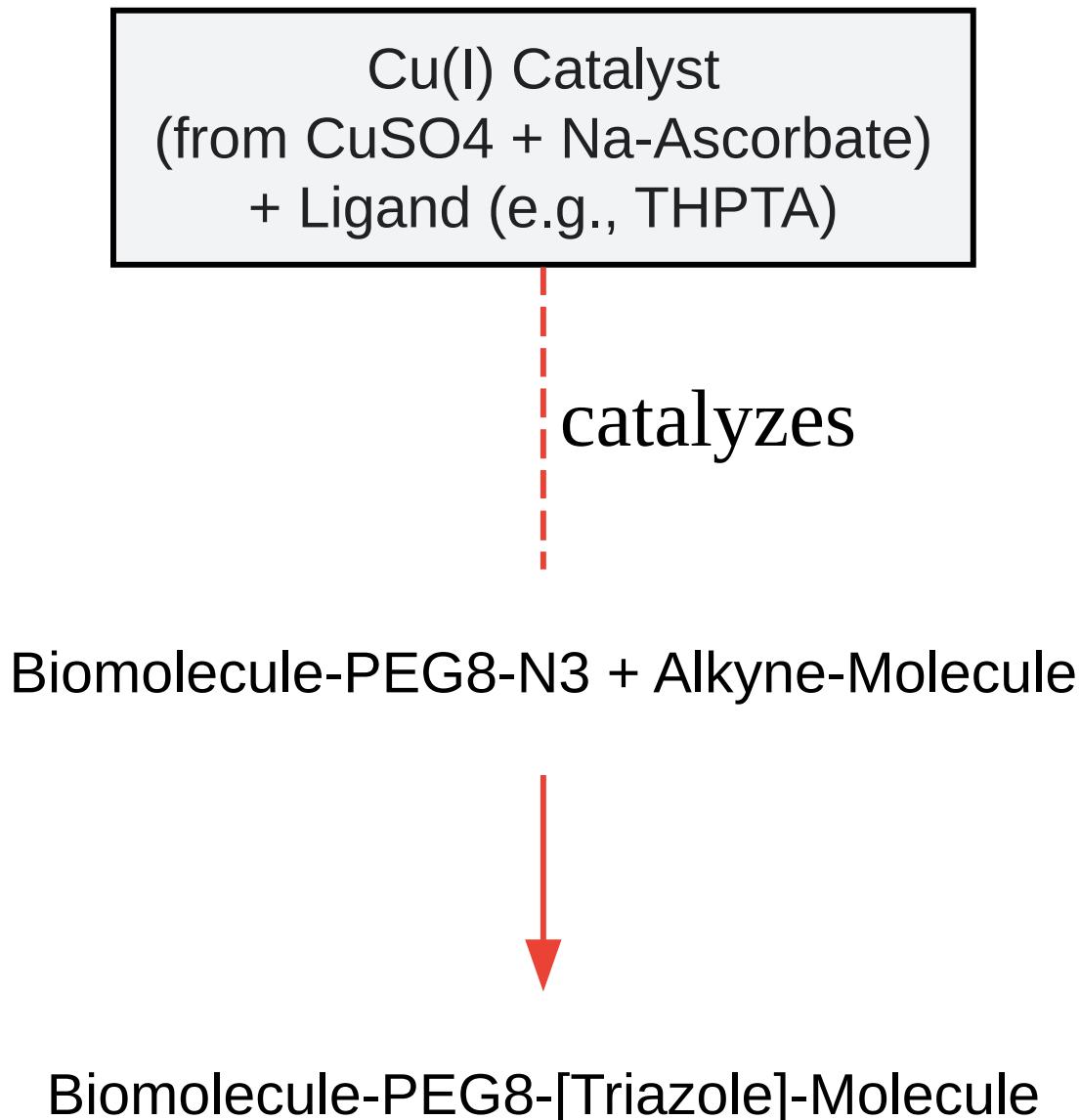
Parameter	Recommended Range	Notes
Linker:Biomolecule Molar Ratio	5:1 to 20:1	Optimize based on the number of available amines and desired degree of labeling.
EDC:Linker Molar Ratio	2:1 to 5:1	A slight excess ensures efficient activation.
NHS:EDC Molar Ratio	1:1 to 1.5:1	Stabilizes the active intermediate.
Activation Buffer	MES Buffer, pH 5.5-6.5	Optimal pH for EDC/NHS activation.
Conjugation Buffer	PBS, pH 7.2-8.0	Optimal pH for NHS ester reaction with primary amines.
Reaction Time	2-4 hours at RT; Overnight at 4°C	Longer incubation at lower temperatures can improve yields for sensitive proteins.
Biomolecule Concentration	1-10 mg/mL	Higher concentrations can improve reaction kinetics.

Protocol 2: Azide Conjugation via Click Chemistry

Once the N3-PEG8-linker is attached to the first molecule, the terminal azide is available for reaction with an alkyne-modified second molecule. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage. It requires a copper(I) catalyst, which is typically generated *in situ* from a copper(II) source and a reducing agent.[\[9\]](#)[\[10\]](#)



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Figure 3. Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol

- Reagent Preparation:
 - Prepare the azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
 - Prepare a stock solution of the alkyne-containing molecule in DMSO or water.
 - Prepare fresh stock solutions: 20 mM Copper(II) Sulfate (CuSO₄), 100 mM Sodium Ascorbate, and 50 mM of a copper ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[11]
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-functionalized biomolecule.
 - Add the alkyne-containing molecule.
 - Prepare a catalyst premix: combine the CuSO₄ and THPTA ligand solutions. Add this premix to the reaction tube.
 - Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
- Incubation and Purification:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
 - Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and unreacted molecules.

Quantitative Data Summary

Parameter	Recommended Concentration	Notes
Azide-Biomolecule	1-100 μ M	Final concentration in the reaction.
Alkyne-Molecule	1.5 - 10 equivalents (relative to azide)	An excess of the smaller molecule drives the reaction to completion.
Copper(II) Sulfate	0.25 - 1 mM	[11]
Sodium Ascorbate	2.5 - 5 mM	[11] Use a 5-10 fold excess over copper.
Copper Ligand (e.g., THPTA)	1.25 - 5 mM	[11] Use a 5-fold excess over copper to stabilize Cu(I) and protect the biomolecule.
Solvent	Aqueous buffer (PBS, pH 7.4), may contain up to 20% co-solvent (DMSO, DMF).	Co-solvents can help solubilize hydrophobic molecules.

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction ideal for applications in living systems or with biomolecules sensitive to metal-induced damage.[3][12] The reaction is driven by the high ring strain of a cycloalkyne (e.g., DBCO, BCN, DIFO), which rapidly and specifically reacts with the azide.[13][14][15]

Biomolecule-PEG8-N3 + Strained Alkyne-Molecule
(e.g., DBCO)

No Catalyst Required
(Bioorthogonal)

Biomolecule-PEG8-[Triazole]-Molecule

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Figure 4. Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol

- Reagent Preparation:
 - Prepare the azide-functionalized biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).
 - Dissolve the strained alkyne (e.g., DBCO-functionalized molecule) in a compatible solvent like DMSO to create a concentrated stock solution.
- Reaction Setup:
 - To the solution of the azide-functionalized biomolecule, add the stock solution of the strained alkyne.
 - The final concentration of the organic co-solvent (e.g., DMSO) should typically be kept below 10% to maintain protein stability.
- Incubation and Purification:
 - Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne used and reagent concentrations.
 - Monitor the reaction progress via appropriate analytical methods.
 - Purify the final conjugate using standard methods like SEC or dialysis to remove any unreacted starting materials.

Quantitative Data Summary

Parameter	Recommended Range	Notes
Azide-Biomolecule Concentration	1-100 μ M	Depends on the specific application (e.g., in vitro vs. cell labeling).
Strained Alkyne Concentration	1.5 - 20 equivalents (relative to azide)	Higher excess can accelerate the reaction.
Reaction Buffer	PBS, pH 7.0-7.8	Physiologically compatible buffers are preferred.
Reaction Temperature	4°C to 37°C	Higher temperatures generally increase the reaction rate.
Reaction Time	1 - 24 hours	Highly dependent on the reactivity of the specific cycloalkyne used.
Co-solvent	<10% DMSO or DMF	Minimize to prevent denaturation of sensitive biomolecules.

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